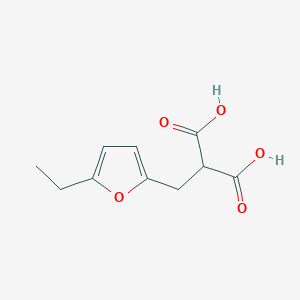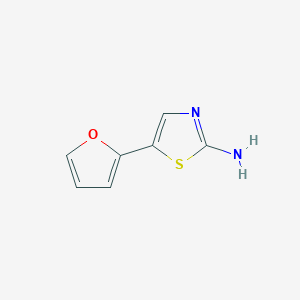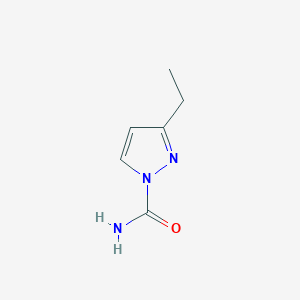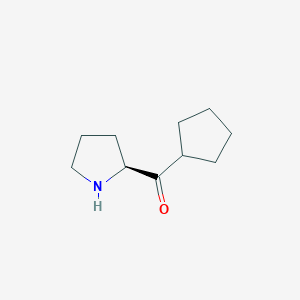
(S)-Cyclopentyl(pyrrolidin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Cyclopentyl(pyrrolidin-2-yl)methanone is a chiral compound that features a cyclopentyl group attached to a pyrrolidine ring via a methanone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopentyl(pyrrolidin-2-yl)methanone typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopentyl group. One common method involves the use of cyclopentanone and pyrrolidine as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(S)-Cyclopentyl(pyrrolidin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
(S)-Cyclopentyl(pyrrolidin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of (S)-Cyclopentyl(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Cyclopentanone: A cyclopentyl ring with a ketone group.
Proline: An amino acid with a pyrrolidine ring.
Uniqueness
(S)-Cyclopentyl(pyrrolidin-2-yl)methanone is unique due to its specific combination of a cyclopentyl group and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC 名称 |
cyclopentyl-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C10H17NO/c12-10(8-4-1-2-5-8)9-6-3-7-11-9/h8-9,11H,1-7H2/t9-/m0/s1 |
InChI 键 |
PAYGTTPEIKDFGU-VIFPVBQESA-N |
手性 SMILES |
C1CCC(C1)C(=O)[C@@H]2CCCN2 |
规范 SMILES |
C1CCC(C1)C(=O)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


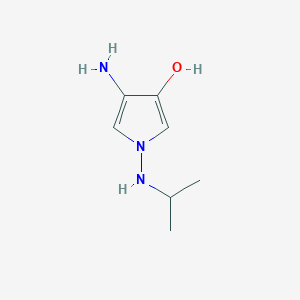

![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)
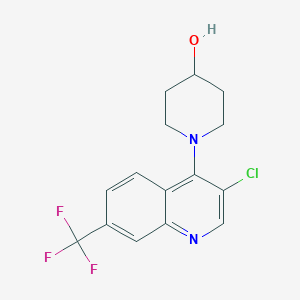
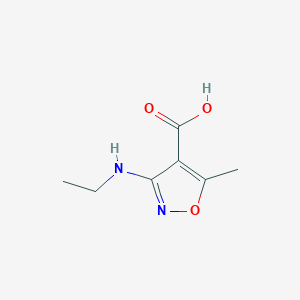
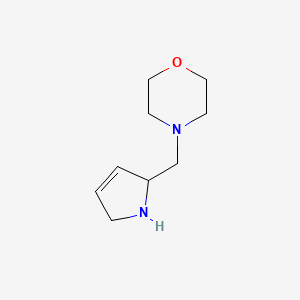
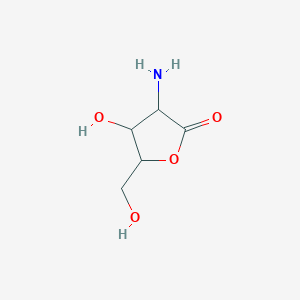
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
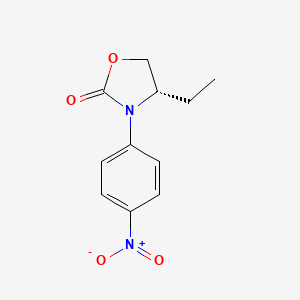

![2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)
